molecular formula C4H10ClN B1583382 Cyclopropylmethanamine hydrochloride CAS No. 7252-53-1

Cyclopropylmethanamine hydrochloride

Cat. No. B1583382
CAS RN: 7252-53-1
M. Wt: 107.58 g/mol
InChI Key: HXSNGAHNYZBZTH-UHFFFAOYSA-N
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Description

Cyclopropylmethanamine hydrochloride, also known as Cyclopropyl-methyl-amine hydrochloride, is a chemical compound with the empirical formula C4H10ClN . It has a molecular weight of 107.58 .


Molecular Structure Analysis

The molecular structure of Cyclopropylmethanamine hydrochloride can be represented by the SMILES string CNC1CC1.Cl . The InChI key for this compound is YCWKZLXTHMGYAO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Cyclopropylmethanamine hydrochloride is a solid . The physical and chemical properties of a material are influenced by its chemistry, which directly contributes to its interaction with biological environments .

Scientific Research Applications

Asymmetric Synthesis

Cyclopropylmethanamine hydrochloride plays a crucial role in the asymmetric synthesis of various compounds. A study by Miura et al. (2016) highlights the use of Rhodium(II)-catalyzed cyclopropanation in the synthesis of boryl-substituted cyclopropylmethanamines. This process is highly diastereo- and enantioselective, leading to the creation of cyclopropylmethanamines with a quaternary stereocenter (Miura, Nakamuro, Nikishima, & Murakami, 2016).

Peptide Synthesis

Carpino et al. (2009) explored the role of Cyclopropylmethanamine hydrochloride in peptide synthesis. The N-dicyclopropylmethyl (Dcpm) residue, derived from cyclopropylmethanimine hydrochloride, serves as an amide bond protectant in peptide synthesis. This application is particularly important in preventing aggregation effects in the synthesis of complex peptides (Carpino, Nasr, Abdel-Maksoud, El‐Faham, Ionescu, Henklein, Wenschuh, Beyermann, Krause, & Bienert, 2009).

Pharmaceutical Development

The incorporation of the cyclopropyl ring, a key component of Cyclopropylmethanamine, is increasingly used in drug development. Talele (2016) discussed how the cyclopropyl ring enhances potency and reduces off-target effects in preclinical/clinical drug molecules. The unique properties of the cyclopropyl ring, such as coplanarity, shorter C-C bonds, and enhanced π-character, contribute significantly to drug properties (Talele, 2016).

Safety And Hazards

The safety data sheet for Cyclopropylmethanamine hydrochloride indicates that it is classified under GHS07, which represents a warning . The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

cyclopropylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c5-3-4-1-2-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSNGAHNYZBZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222843
Record name (Cyclopropylmethyl)ammonium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanemethylamine hydrochloride

CAS RN

7252-53-1
Record name Cyclopropanemethanamine, hydrochloride (1:1)
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Record name (Cyclopropylmethyl)ammonium chloride
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Record name 7252-53-1
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Record name (Cyclopropylmethyl)ammonium chloride
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Record name (cyclopropylmethyl)ammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropylmethanamine hydrochloride
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Cyclopropylmethanamine hydrochloride
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Cyclopropylmethanamine hydrochloride

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